Cyclo(-Trp-Trp)

Descripción general

Descripción

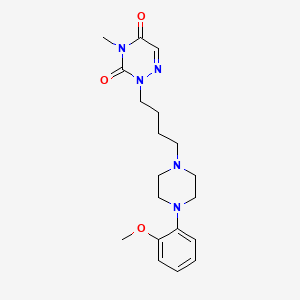

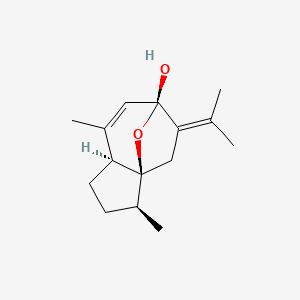

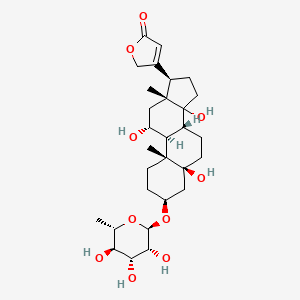

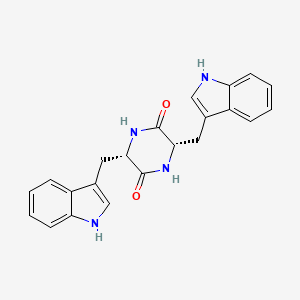

Ciclo(L-Trp-L-Trp) es un dipéptido cíclico compuesto por dos moléculas de L-triptófanoEste compuesto destaca por su simplicidad estructural y actividad biológica, lo que lo convierte en un objeto de interés en diversos campos científicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ciclo(L-Trp-L-Trp) se puede sintetizar mediante la ciclización de L-triptófano. Un método común implica el uso de un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la trietilamina. La reacción generalmente ocurre en un solvente orgánico como la dimetilformamida (DMF) o el diclorometano (DCM) a temperatura ambiente .

Métodos de producción industrial: La producción industrial de Ciclo(L-Trp-L-Trp) a menudo emplea la síntesis enzimática. Las preniltransferasas de la superfamilia de la dimetilalil triptófano sintasa (DMATS) se utilizan para catalizar la alquilación de Friedel-Crafts regioselectiva de ciclodipéptidos que contienen triptófano. Este método es eficiente y produce grandes cantidades de producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Ciclo(L-Trp-L-Trp) sufre varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus anillos de indol.

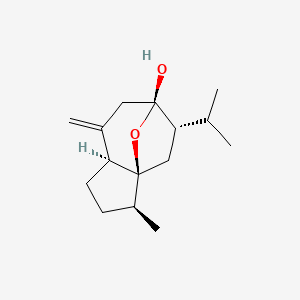

Sustitución: Las reacciones de sustitución, particularmente la prenilación, son comunes.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio.

Sustitución: La prenilación a menudo utiliza difosfato de dimetilalilo en presencia de preniltransferasas

Productos principales:

Oxidación: Derivados oxidados con anillos de indol modificados.

Reducción: Formas reducidas con propiedades electrónicas alteradas.

Sustitución: Derivados prenilados con mayor actividad biológica.

4. Aplicaciones en investigación científica

Ciclo(L-Trp-L-Trp) tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Cyclo(L-Trp-L-Trp) has a wide range of applications in scientific research:

Mecanismo De Acción

Ciclo(L-Trp-L-Trp) ejerce sus efectos principalmente a través de su interacción con las membranas celulares bacterianas. El compuesto interrumpe la integridad de la membrana, lo que lleva a la lisis y la muerte celular. Los derivados prenilados mejoran esta actividad al aumentar la permeabilidad de la membrana .

Compuestos similares:

Ciclo(L-Trp-L-Pro): Otro dipéptido cíclico con características estructurales similares pero diferentes actividades biológicas.

Ciclo(L-Trp-L-Gly): Exhibe diferentes propiedades electrónicas debido a la presencia de glicina.

Ciclo(L-Trp-L-Leu): Similar en estructura pero con leucina en lugar de triptófano, lo que lleva a diferentes propiedades conformacionales.

Singularidad: Ciclo(L-Trp-L-Trp) es único debido a su composición dual de triptófano, lo que confiere propiedades electrónicas y biológicas distintas.

Comparación Con Compuestos Similares

Cyclo(L-Trp-L-Pro): Another cyclic dipeptide with similar structural features but different biological activities.

Cyclo(L-Trp-L-Gly): Exhibits different electronic properties due to the presence of glycine.

Cyclo(L-Trp-L-Leu): Similar in structure but with leucine instead of tryptophan, leading to different conformational properties.

Uniqueness: Cyclo(L-Trp-L-Trp) is unique due to its dual tryptophan composition, which imparts distinct electronic and biological properties.

Propiedades

IUPAC Name |

(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427749 | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-55-4 | |

| Record name | Cyclo-L-Trp-L-Trp | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyclo-L-Trp-L-Trp and where is it found?

A1: Cyclo-L-Trp-L-Trp, also known as Cyclo(L-Trp-L-Trp) or (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two tryptophan units. It's found as a natural product in various organisms, including the bacteria Streptomyces purpureus, Streptomyces lavendulae, Actinosynnema mirum, and the fungus Aspergillus niger [, , , , ].

Q2: How is Cyclo-L-Trp-L-Trp biosynthesized?

A2: Research has shown that Cyclo-L-Trp-L-Trp biosynthesis is catalyzed by a specific enzyme family called cyclodipeptide synthases (CDPSs). These enzymes use aminoacyl-tRNAs as substrates, specifically tryptophanyl-tRNA in this case [, ]. A notable example is the CDPS NozA from Nocardiopsis sp. CMB-M0232, which exhibits high fidelity towards Cyclo-L-Trp-L-Trp production [].

Q3: Are there different types of enzymes that produce Cyclo-L-Trp-L-Trp?

A3: Interestingly, research has identified multiple phylogenetically distinct CDPSs capable of synthesizing Cyclo-L-Trp-L-Trp within the same organism. For instance, Nocardiopsis sp. CMB-M0232 utilizes both NozA and NcdA for this purpose []. This suggests a potential redundancy in the biosynthetic pathway or specialized roles for these enzymes under different conditions.

Q4: What are the potential applications of Cyclo-L-Trp-L-Trp in drug development?

A4: Cyclo-L-Trp-L-Trp and its derivatives have shown potential in pharmaceutical research, particularly as starting points for creating new drugs []. Their biological activities, coupled with the ability to modify them enzymatically, make them attractive scaffolds for drug design and development.

Q5: What are the known biological activities of Cyclo-L-Trp-L-Trp?

A5: Research has identified several biological activities associated with Cyclo-L-Trp-L-Trp. Notably, it has demonstrated antimicrobial activity against various bacteria and fungi, including multidrug-resistant Acinetobacter baumannii [, ]. This highlights its potential as a lead compound for developing new antimicrobial agents.

Q6: How does the structure of Cyclo-L-Trp-L-Trp relate to its biological activity?

A6: The structure-activity relationship (SAR) of Cyclo-L-Trp-L-Trp and its derivatives is an active area of research [, ]. Studies have shown that modifying the cyclodipeptide core with prenyl or methyl groups can significantly impact its biological activity [, , ]. Understanding how structural modifications affect activity is crucial for developing more potent and selective derivatives.

Q7: Can Cyclo-L-Trp-L-Trp be chemically modified? If so, what are the implications?

A7: Yes, Cyclo-L-Trp-L-Trp can be chemically modified, and these modifications can drastically alter its properties and potential applications. For instance, researchers have achieved regioselective isoprenylation of Cyclo-L-Trp-L-Trp using a bioinspired Brønsted acid-promoted strategy []. This method allows for controlled introduction of isoprenyl groups at specific positions, offering a route to synthesize analogs with potentially enhanced or novel biological activities.

Q8: What types of enzymes can modify Cyclo-L-Trp-L-Trp?

A8: Various enzymes, primarily from fungal and bacterial sources, can modify Cyclo-L-Trp-L-Trp. These include prenyltransferases, which attach prenyl groups [, , , , ], and methyltransferases, which add methyl groups [, , ]. One example is the bifunctional enzyme SazB from Streptomyces leeuwenhoekii, which carries out both prenylation and methylation reactions on Cyclo-L-Trp-L-Trp [].

Q9: How do researchers study the enzymatic modifications of Cyclo-L-Trp-L-Trp?

A9: Researchers employ various techniques to study enzymatic modifications of this compound. Heterologous expression of the genes encoding modifying enzymes, like those found in the noz gene cluster from Nocardiopsis sp. CMB-M0232, allows for the production and characterization of modified Cyclo-L-Trp-L-Trp derivatives []. Additionally, in vitro enzyme assays with purified recombinant enzymes help determine substrate specificity, kinetic parameters, and reaction mechanisms [, , , ].

Q10: What analytical techniques are used to characterize Cyclo-L-Trp-L-Trp and its derivatives?

A10: Characterizing Cyclo-L-Trp-L-Trp and its derivatives involves various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the compounds [, , ]. Structural elucidation relies heavily on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , , , , ].

Q11: What are the future directions for research on Cyclo-L-Trp-L-Trp?

A11: Future research on Cyclo-L-Trp-L-Trp holds immense promise in various scientific disciplines. * Expanding the Chemical Diversity: Exploring the use of engineered enzymes, such as mutated dimethylallyl transferases with increased activity towards geranyl diphosphate, could further diversify the library of Cyclo-L-Trp-L-Trp derivatives [].* Mechanistic Insights and Biocatalytic Applications: Elucidating the precise mechanisms of enzymes like CdpC3PT, a reverse prenyltransferase that produces beta-configured C3-prenylated pyrrolo[2,3-b]indoles from Cyclo-L-Trp-L-Trp, could facilitate the development of novel biocatalytic tools for synthesizing valuable compounds [].* Unraveling Biosynthetic Pathways: Discovering and characterizing new enzymes involved in Cyclo-L-Trp-L-Trp modification pathways, like the cytochrome P450 enzymes that catalyze unique dimerizations of this compound, could unlock new possibilities for synthesizing complex bioactive molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.